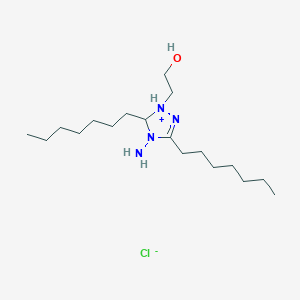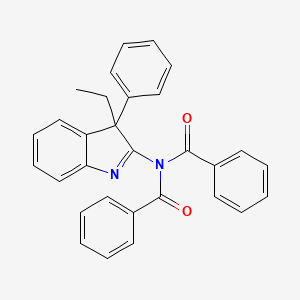
N-Benzoyl-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction, followed by N-alkylation . The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with appropriate alkyl halides yields the desired trisubstituted indole .
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the Fischer indolisation and N-alkylation processes makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole core, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides: Compounds with similar indole and benzamide structures.
Imidazole derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
N-Benzoyl-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
61352-12-3 |
|---|---|
Molecular Formula |
C30H24N2O2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-benzoyl-N-(3-ethyl-3-phenylindol-2-yl)benzamide |
InChI |
InChI=1S/C30H24N2O2/c1-2-30(24-18-10-5-11-19-24)25-20-12-13-21-26(25)31-29(30)32(27(33)22-14-6-3-7-15-22)28(34)23-16-8-4-9-17-23/h3-21H,2H2,1H3 |
InChI Key |
ZDGSBDKEVHYCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N=C1N(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



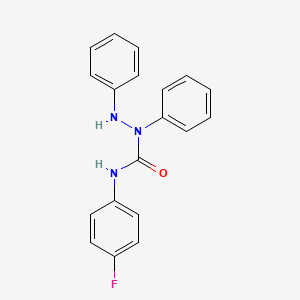
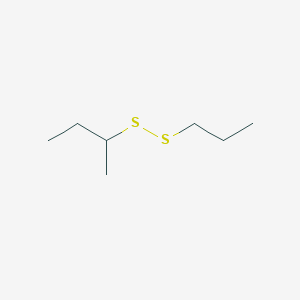
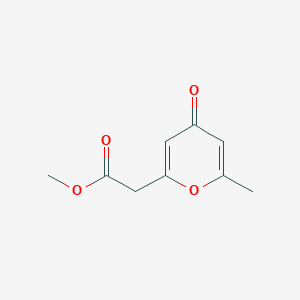
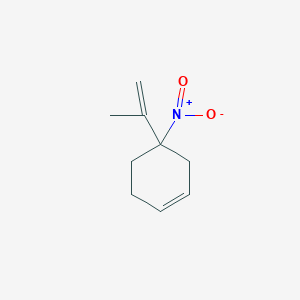
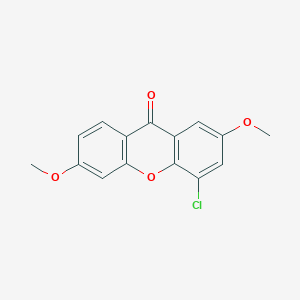
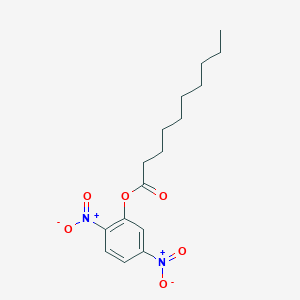
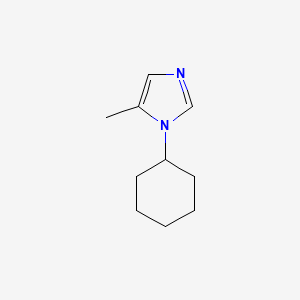
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
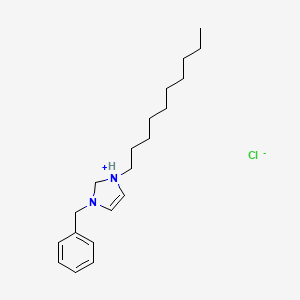
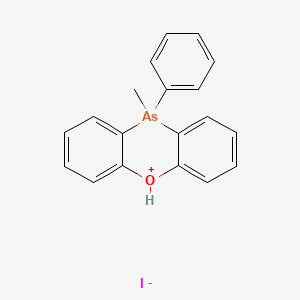
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
